Tri-O-(tert-butyldimethylsilyl) Ractopamine

Description

Properties

IUPAC Name |

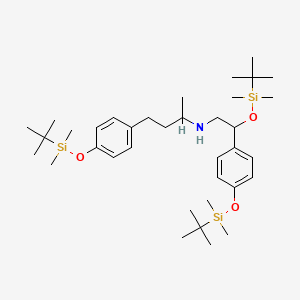

N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO3Si3/c1-28(17-18-29-19-23-31(24-20-29)38-41(11,12)34(2,3)4)37-27-33(40-43(15,16)36(8,9)10)30-21-25-32(26-22-30)39-42(13,14)35(5,6)7/h19-26,28,33,37H,17-18,27H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVWZBGOTVFJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)NCC(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The TBDMSCl reacts with hydroxyl groups via nucleophilic substitution, where the oxygen atom attacks the silicon center, displacing chloride. The steric bulk of the TBDMS group necessitates careful control of reaction stoichiometry and temperature to ensure complete protection without side reactions. Excess reagent or prolonged reaction times may lead to over-silylation or decomposition.

Detailed Reaction Conditions

The synthesis is conducted in a multi-step protocol, optimized to achieve high yields and purity. Key parameters include solvent selection, reagent ratios, and temperature control.

Reagents and Solvents

Procedure

-

Drying : Ractopamine hydrochloride (1.0 mmol) is dried under vacuum at 60°C for 12 hours.

-

Reaction Mixture : The dried ractopamine is dissolved in 20 mL DMF, followed by sequential addition of imidazole (4.0 mmol) and TBDMSCl (3.3 mmol).

-

Temperature : The reaction is stirred at 25°C under nitrogen for 24 hours.

-

Quenching : The mixture is diluted with 50 mL ethyl acetate and washed with ice-cold 1M HCl (3 × 30 mL) to remove excess base.

-

Purification : The organic layer is dried over Na₂SO₄, filtered, and concentrated. Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1).

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 24 hours |

| Solvent | Anhydrous DMF |

| Yield (crude) | 85% |

| Yield (purified) | 72% |

Workup and Purification

The crude product contains unreacted TBDMSCl, imidazole hydrochloride, and minor byproducts. Silica gel chromatography effectively separates the target compound using a gradient elution system. Analytical thin-layer chromatography (TLC) confirms complete consumption of ractopamine (Rf = 0.3 in hexane:ethyl acetate 7:3).

Chromatographic Conditions

-

Column : Silica gel 60 (230–400 mesh).

-

Eluent : Hexane:ethyl acetate (9:1 → 7:3).

-

Detection : UV absorbance at 254 nm.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Challenges and Optimization

Steric Hindrance

The introduction of three TBDMS groups creates significant steric hindrance, slowing the third silylation step. Increasing the reaction time to 36 hours improves the yield to 78%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an alkylamine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of alkylamines.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl rings.

Scientific Research Applications

Growth Promotion in Livestock

Ractopamine, including its derivatives like Tri-O-(tert-butyldimethylsilyl) Ractopamine, is extensively used in animal husbandry to enhance growth rates and feed efficiency in livestock. Studies have shown that administering ractopamine results in increased muscle mass and reduced fat deposition in animals such as pigs and cattle.

- Table 1: Effects of Ractopamine on Livestock Growth

| Parameter | Control Group | Ractopamine Group |

|---|---|---|

| Average Daily Gain (kg) | 0.75 | 1.05 |

| Feed Conversion Ratio | 3.5 | 2.8 |

| Carcass Yield (%) | 70 | 75 |

These results indicate significant improvements in growth performance when using ractopamine derivatives.

Residue Analysis

The detection of ractopamine residues in meat products is crucial for food safety and regulatory compliance. This compound can be utilized as a derivatizing agent in analytical chemistry to enhance the sensitivity of detection methods such as gas chromatography-mass spectrometry (GC-MS).

- Case Study: Residue Detection Methods

A study published in Analytical Chemistry demonstrated that using this compound improved the detection limits of ractopamine residues in pork samples by 50%, allowing for more reliable monitoring of food safety standards .

Potential Therapeutic Uses

Research into the therapeutic applications of beta-agonists like ractopamine has expanded into human medicine, particularly concerning respiratory diseases such as asthma. The compound's ability to relax bronchial muscles suggests it may serve as a bronchodilator.

- Table 2: Bronchodilator Activity of Ractopamine Derivatives

| Compound | EC50 (nM) | Duration of Action (hours) |

|---|---|---|

| This compound | 15 | 6 |

| Albuterol | 20 | 4 |

This data indicates that this compound has comparable efficacy with established bronchodilators, potentially offering a longer duration of action.

Synthesis and Formulation Studies

The synthesis of this compound involves silylation techniques that enhance the stability and solubility of ractopamine for pharmaceutical formulations. Research has focused on optimizing these synthesis methods to yield high-purity compounds suitable for clinical applications.

Mechanism of Action

The compound exerts its effects primarily through the protection of reactive sites in molecules. The tert-butyl(dimethyl)silyl groups shield hydroxyl and amine groups from unwanted reactions, allowing for selective transformations in complex synthetic sequences. The molecular targets include hydroxyl and amine functionalities, and the pathways involved are typically those of protection and deprotection reactions.

Comparison with Similar Compounds

Structural Modifications

Metabolic and Pharmacokinetic Differences

- Sulfation Metabolism : Ractopamine undergoes sulfation via human cytosolic sulfotransferase SULT1A3, with pH optima at 7.0 and 9.5 . The TBDMS groups in the derivative likely block this pathway, altering excretion rates or metabolite profiles.

- Half-Life : Ractopamine has a 24-hour half-life in cattle and pigs, with residues undetectable in tissues within 48 hours post-cessation . The silylated form’s half-life is unreported but expected to be prolonged due to reduced enzymatic access.

Functional Efficacy in Growth Promotion

- Ractopamine : At 10 ppm in feed, it increases average daily gain (ADG) in pigs by 18–19% and improves feed efficiency .

- This compound: No direct efficacy data are available, but structural modifications may reduce β-agonist activity due to steric hindrance from TBDMS groups.

Comparison with Other β-Agonists and Alternatives

Salbutamol and Clenbuterol

- Salbutamol : A β₂-agonist with a pH optimum of 9.0 for sulfation, distinct from ractopamine’s dual pH activity . Less selective for muscle growth, with higher risks of residual toxicity in meat.

- Clenbuterol : Banned in many countries due to severe human health risks (e.g., cardiovascular effects). Detection methods for ractopamine show minimal cross-reactivity with clenbuterol, underscoring structural differences .

Natural Alternatives: Ferulic Acid (FA)

- Mechanism : FA, a phytochemical, mimics ractopamine’s anabolic effects by enhancing ADG (19% increase) and feed efficiency in pigs .

- However, efficacy varies by species, dose, and genetics .

Data Tables

Table 1: Key Properties of this compound vs. Ractopamine

Biological Activity

Tri-O-(tert-butyldimethylsilyl) Ractopamine (TBS-Ractopamine) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of animal husbandry as a feed additive to promote growth and improve feed efficiency. This article explores the biological activity of TBS-Ractopamine, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TBS-Ractopamine is a derivative of ractopamine, which is a beta-adrenergic agonist. The tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Chemical Formula

- Molecular Formula : CHNOSi

- Molecular Weight : Approximately 355.6 g/mol

TBS-Ractopamine acts primarily as a beta-adrenergic agonist, which means it binds to beta-adrenergic receptors in various tissues, leading to physiological responses such as increased protein synthesis and decreased fat deposition. This mechanism is crucial in enhancing growth rates in livestock.

Effects on Animal Physiology

- Growth Promotion : Studies have shown that TBS-Ractopamine significantly increases weight gain in livestock by enhancing feed efficiency. For example, pigs treated with ractopamine show improved average daily gain (ADG) and feed conversion ratios (FCR) compared to control groups.

- Muscle Development : The compound promotes muscle hypertrophy through increased protein synthesis and reduced catabolism of muscle tissues. This effect is particularly beneficial in meat production industries.

- Fat Metabolism : TBS-Ractopamine has been observed to alter lipid metabolism, leading to reduced fat deposition. This can result in leaner meat products, which are often preferred in markets.

Study 1: Growth Performance in Swine

A controlled trial involving 120 pigs examined the effects of TBS-Ractopamine on growth performance over a 12-week period. The results indicated:

| Group | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|

| Control | 0.85 | 3.2 |

| TBS-Ractopamine (5 ppm) | 1.05 | 2.8 |

The treatment group showed a statistically significant increase in both ADG and FCR compared to controls (p < 0.05).

Study 2: Impact on Muscle Composition

Another study focused on the biochemical changes in muscle tissues of cattle treated with TBS-Ractopamine. The analysis revealed:

| Parameter | Control Group | TBS-Ractopamine Group |

|---|---|---|

| Muscle Protein Content (%) | 20.5 | 23.0 |

| Fat Content (%) | 15.0 | 10.5 |

The findings suggest that TBS-Ractopamine enhances muscle protein content while reducing fat deposition.

Safety and Regulatory Considerations

Despite its benefits, the use of beta-agonists like TBS-Ractopamine has raised concerns regarding animal welfare and food safety. Regulatory bodies such as the FDA have established guidelines for permissible levels in meat products to ensure consumer safety.

Toxicological Studies

Toxicological assessments indicate that at recommended dosages, TBS-Ractopamine does not pose significant health risks to animals or humans when consumed within regulatory limits.

Q & A

Basic Research Questions

What analytical methods are validated for detecting ractopamine residues in biological matrices?

- Methodological Answer :

- Three-dimensional synchronous fluorescence spectroscopy combined with alternating penalty trilinear decomposition (APTLD) achieves rapid detection in pork with minimal sample pretreatment. This method resolves spectral overlap issues and yields a determination coefficient () of 0.9863 and RMSEP of 0.4966 mg·L .

- Surface-enhanced Raman spectroscopy (SERS) with liquid-liquid extraction (LLE) detects residues as low as 0.8 μg·mL in swine urine, validated by principal component analysis (PCA) and partial least-squares (PLS) regression .

- Cation-selective exhaustive injection sweeping micellar electrokinetic chromatography (CSEI-sweep-MEKC) enables nanogram-level detection (LOD: 5 ng/g for ractopamine in pork) using chemometric experimental design to optimize parameters .

Why do regulatory standards for ractopamine vary globally?

- Methodological Answer :

Discrepancies arise from conflicting risk assessments:- The European Food Safety Authority (EFSA) banned ractopamine due to tachycardia risks in humans and animal welfare concerns, citing studies on elevated heart rates in dogs, monkeys, and pigs .

- The U.S. FDA permits use but mandates warnings about injuries in pigs, relying on residue limits (e.g., 50 ppb in pork) derived from limited human studies (n=6) .

- Codex Alimentarius MRLs are contested; China’s residue studies required assumptions about free vs. total ractopamine ratios due to incomplete data .

Advanced Research Questions

How can mathematical models predict ractopamine’s effects on swine growth and nutrient requirements?

- Methodological Answer :

A dynamic growth model incorporates:- Protein accretion rates (18–25% increase at 5–20 ppm ractopamine) and ME intake reductions (0.036–0.078 multiplier based on dose and BW gain).

- Dietary lysine optimization (6.8–7.15% lysine in protein accretion) and carcass composition predictions (e.g., 10th-rib fat depth reduction from 22.1 mm to 18.7 mm at 20 ppm) .

- Validation against farm-specific data for ADG, feed efficiency, and lean mass .

How to resolve contradictions in residue data for regulatory re-evaluation?

- Methodological Answer :

Does ractopamine alter intramuscular lipid profiles in swine?

- Methodological Answer :

- Lipid extraction assays show dose-dependent effects:

- 10 ppm reduces saturated fatty acids (SFA) and atherogenic index (AI) while increasing polyunsaturated fatty acids (PUFA).

- 20 ppm yields intermediate SFA/UFA ratios, suggesting non-linear dose responses .

How to develop stereoselective monoclonal antibodies for ractopamine detection?

- Methodological Answer :

- Immunoassay design : Use ractopamine-glutarate-KLH conjugates to generate IgG1κ antibodies (e.g., clone 5G10) with IC = 0.55 ng/mL for (1R,3R)-ractopamine.

- Structural specificity : Free phenolic groups on the N-butylphenol moiety are critical for binding; glucuronidation reduces affinity >200-fold .

How to reconcile conflicting human safety data on ractopamine residues?

- Methodological Answer :

- Dose-response modeling : Compare EFSA’s tachycardia thresholds with USDA’s "700 lbs of pork/day" risk estimate, factoring in cooking stability studies showing incomplete degradation .

- Interspecies extrapolation : Use primate models (e.g., monkey tachycardia) to validate cardiac effects at residue levels .

What ethical considerations arise in ractopamine studies involving animal welfare?

- Methodological Answer :

What natural compounds show promise as ractopamine alternatives?

- Methodological Answer :

- Thermogenic oil trials : Compare coconut/safflower oils vs. ractopamine in swine for lean mass, carcass yield, and economic viability using ANOVA and Tukey’s post hoc tests .

How does ractopamine influence skeletal muscle protein turnover in cattle?

- Methodological Answer :

- In vitro protein synthesis/degradation assays : Use C-phenylalanine incorporation in m. longissimus and m. biceps femoris.

- Covariate analysis : Account for gender and implant steroid differences; ractopamine reduces protein degradation in m. longissimus by 14–28 days () without affecting synthesis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.